molecular formula C7H15NO B2708428 (2R)-2-(Oxolan-3-yl)propan-1-amine CAS No. 2248216-96-6

(2R)-2-(Oxolan-3-yl)propan-1-amine

Cat. No.: B2708428
CAS No.: 2248216-96-6
M. Wt: 129.203
InChI Key: YKZZZCIUOWXQBI-PKPIPKONSA-N
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Description

(2R)-2-(Oxolan-3-yl)propan-1-amine is a chiral amine derivative featuring a tetrahydrofuran (oxolan) ring substituted at the third position of a propan-1-amine backbone. The compound’s structure includes a stereogenic center at the second carbon (R-configuration), which may influence its biological activity and physicochemical properties.

Properties

IUPAC Name

(2R)-2-(oxolan-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(4-8)7-2-3-9-5-7/h6-7H,2-5,8H2,1H3/t6-,7?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZZZCIUOWXQBI-PKPIPKONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Oxolan-3-yl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the oxolane (tetrahydrofuran) ring.

    Formation of the Propan-1-amine Moiety: The propan-1-amine moiety is introduced through a series of reactions, including alkylation and amination.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R)-enantiomer. This can be achieved using chiral catalysts or chiral resolution agents under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Oxolan-3-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxides and Imines: Formed through oxidation.

    Secondary and Tertiary Amines: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

(2R)-2-(Oxolan-3-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(Oxolan-3-yl)propan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and inferred properties of (2R)-2-(Oxolan-3-yl)propan-1-amine and related compounds:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
This compound C₇H₁₅NO Oxolan-3-yl at C2, R-configuration Chiral amine; potential pharmaceutical use
2-Methoxy-2-(oxolan-3-yl)propan-1-amine C₉H₁₉NO₂ Methoxy and oxolan-3-yl at C2 Enhanced steric bulk; unconfirmed applications
3-(Oxan-2-yl)prop-2-en-1-amine C₈H₁₅NO Oxan-2-yl (tetrahydropyran), propenyl chain Agrochemicals, material science applications
2-(Difluoromethoxy)propan-1-amine C₄H₉F₂NO Difluoromethoxy at C2 Increased electronegativity; improved metabolic stability
rac-(2R,3R)-2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine C₁₁H₁₉N₃O Oxolan-3-yl, pyrazole substituent Medicinal chemistry; racemic mixture

Detailed Comparative Analysis

This compound vs. 2-Methoxy-2-(oxolan-3-yl)propan-1-amine
  • Structural Differences : The methoxy substituent in the latter introduces additional steric hindrance and polarity compared to the unmodified oxolan group in the former.
  • Implications: The methoxy group may reduce membrane permeability but enhance solubility in polar solvents. No direct pharmacological data are available for either compound, but the methoxy derivative’s bulkier structure could influence receptor binding .
This compound vs. 3-(Oxan-2-yl)prop-2-en-1-amine
  • Structural Differences : The oxan-2-yl (tetrahydropyran) ring in the latter is a six-membered cyclic ether, compared to the five-membered oxolan ring. The propenyl chain introduces a double bond, enabling conjugation.
  • Applications : The propenyl-amine derivative is highlighted for agrochemical and material science applications, suggesting that the oxolan/oxan rings and unsaturated bonds may enhance reactivity in polymer synthesis or pesticidal activity .
This compound vs. 2-(Difluoromethoxy)propan-1-amine
  • Physicochemical Properties : Fluorine atoms may improve lipid solubility and bioavailability compared to the oxolan group, which offers moderate lipophilicity .
This compound vs. rac-(2R,3R)-Pyrazole-Oxolan-3-amine
  • Stereochemistry : The racemic pyrazole-containing compound has two stereocenters, while the target compound has one (R-configuration). Racemic mixtures often require resolution for therapeutic use, whereas enantiopure compounds like this compound may offer more predictable pharmacokinetics .

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